molecular formula C18H13ClN4O3S B294627 6-[(4-Chlorophenoxy)methyl]-3-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Chlorophenoxy)methyl]-3-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294627
M. Wt: 400.8 g/mol
InChI Key: XCLXJMPLACMXIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(4-Chlorophenoxy)methyl]-3-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-[(4-Chlorophenoxy)methyl]-3-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it exerts its biological activity by inhibiting various enzymes and signaling pathways involved in cell growth, proliferation, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 6-[(4-Chlorophenoxy)methyl]-3-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit potent antimicrobial activity against various bacterial and fungal strains. Additionally, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[(4-Chlorophenoxy)methyl]-3-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent biological activity, ease of synthesis, and relatively low cost. However, its limitations include its low solubility in aqueous solutions, which can hinder its application in certain experiments.

Future Directions

There are numerous future directions for the study of 6-[(4-Chlorophenoxy)methyl]-3-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some potential areas of research include the development of more efficient synthesis methods, the study of its potential applications in nanotechnology, and the investigation of its mechanism of action in more detail. Additionally, further studies are needed to evaluate its potential toxicity and side effects in vivo.

Synthesis Methods

The synthesis of 6-[(4-Chlorophenoxy)methyl]-3-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multistep reaction that requires the use of various reagents and solvents. The process starts with the reaction between 4-chlorobenzyl alcohol and 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, which forms the intermediate compound. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with 1,2,4-triazole-3-thiol to form the final product.

Scientific Research Applications

6-[(4-Chlorophenoxy)methyl]-3-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent, antimicrobial agent, and anti-inflammatory agent. In material science, it has been studied for its potential applications in the development of organic semiconductors and OLEDs. In agriculture, it has been studied for its potential applications as a plant growth regulator.

properties

Molecular Formula

C18H13ClN4O3S

Molecular Weight

400.8 g/mol

IUPAC Name

6-[(4-chlorophenoxy)methyl]-3-(2,3-dihydro-1,4-benzodioxin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H13ClN4O3S/c19-11-5-7-12(8-6-11)24-10-16-22-23-17(20-21-18(23)27-16)15-9-25-13-3-1-2-4-14(13)26-15/h1-8,15H,9-10H2

InChI Key

XCLXJMPLACMXIG-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2O1)C3=NN=C4N3N=C(S4)COC5=CC=C(C=C5)Cl

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN=C4N3N=C(S4)COC5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.